3,4-Diphenoxy-1-(2-phenylethyl)-1H-pyrrole-2,5-dione
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Overview
Description
3,4-Diphenoxy-1-(2-phenylethyl)-1H-pyrrole-2,5-dione is a synthetic organic compound characterized by its unique structure, which includes a pyrrole ring substituted with phenoxy and phenylethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diphenoxy-1-(2-phenylethyl)-1H-pyrrole-2,5-dione typically involves multicomponent reactions, which are efficient for creating complex molecular structures. One common method involves the reaction of phenylglyoxal hydrate with 1,3-dimethylbarbituric acid and 4-hydroxy-6-methyl-2H-pyran-2-one . This tandem Knoevenagel–Michael protocol is known for its high atom economy and operational simplicity.
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions, scaled up to accommodate larger quantities. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3,4-Diphenoxy-1-(2-phenylethyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups, enhancing the compound’s reactivity.
Scientific Research Applications
3,4-Diphenoxy-1-(2-phenylethyl)-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Medicine: Research explores its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3,4-Diphenoxy-1-(2-phenylethyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For example, it may inhibit certain enzymes or receptors, altering cellular processes and leading to therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
3,4-Diphenyl-1-(2-phenylethyl)-1H-pyrrole: Similar in structure but lacks the phenoxy groups, which may affect its reactivity and applications.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide: Another heterocyclic compound with different substituents, leading to distinct biological activities.
Uniqueness
3,4-Diphenoxy-1-(2-phenylethyl)-1H-pyrrole-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
64890-73-9 |
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Molecular Formula |
C24H19NO4 |
Molecular Weight |
385.4 g/mol |
IUPAC Name |
3,4-diphenoxy-1-(2-phenylethyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C24H19NO4/c26-23-21(28-19-12-6-2-7-13-19)22(29-20-14-8-3-9-15-20)24(27)25(23)17-16-18-10-4-1-5-11-18/h1-15H,16-17H2 |
InChI Key |
GVUBBUJULCAJQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C(=C(C2=O)OC3=CC=CC=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
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